molecular formula C13H12ClN3 B1336456 2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline CAS No. 629658-00-0

2-(6-Chloro-2-pyrazinyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1336456
M. Wt: 245.71 g/mol
InChI Key: PBCVOCWGHNZTFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122550B2

Procedure details

In a procedure analogous to Example 21, reaction of tetrahydroisoquinoline and 2,6-dichloropyrazine furnished the product (95%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][NH:2]1.[Cl:11][C:12]1[CH:17]=[N:16][CH:15]=[C:14](Cl)[N:13]=1>>[Cl:11][C:12]1[N:13]=[C:14]([N:2]2[CH2:3][CH2:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[CH2:1]2)[CH:15]=[N:16][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1NCCC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=CC(=N1)N1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.